1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

PTEN-deficient tumors PI3Kbeta isoform selectivity AlphaScreen kinase assay

Differentiate your PI3Kβ research with a precisely characterized tool compound (Ki=41nM) featuring a 4.9-fold selectivity over PI3Kα and >10,000nM mTOR IC50. This profile ensures clean pharmacological readouts in PTEN-deficient xenograft models by eliminating PI3Kα-driven metabolic toxicity and mTOR-mediated AKT rebound. Ideal as a reference standard in HTS cascade validation and as a scaffold benchmark for SAR studies within the US8772480 series.

Molecular Formula C18H30ClNO2
Molecular Weight 327.89
CAS No. 1215804-97-9
Cat. No. B2743453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
CAS1215804-97-9
Molecular FormulaC18H30ClNO2
Molecular Weight327.89
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OCC(CN2CCCCC2)O.Cl
InChIInChI=1S/C18H29NO2.ClH/c1-3-15(2)17-9-5-6-10-18(17)21-14-16(20)13-19-11-7-4-8-12-19;/h5-6,9-10,15-16,20H,3-4,7-8,11-14H2,1-2H3;1H
InChIKeyYOQSKIKNTBEOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: A Class I PI3Kbeta-Selective Inhibitor for Targeted Oncology Research


1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride (CAS 1215804-97-9) is a chiral small-molecule inhibitor originating from a series of phosphoinositide 3-kinase (PI3K) and mTOR inhibitors disclosed by Amgen Inc. [1]. The compound is structurally defined by a sec-butylphenoxy group linked to a piperidine-containing propan-2-ol backbone and is classified as a Class I PI3Kbeta-preferring inhibitor [2]. Its primary mechanism involves competitive inhibition of the PI3Kbeta catalytic subunit (p110beta), with quantifiable selectivity against other Class I PI3K isoforms and mTOR, distinguishing it as a tool for dissecting isoform-specific signaling in PTEN-deficient cancer models and thrombotic research [2][3].

Why Pan-Class or Alternative PI3Kbeta Inhibitors Cannot Replace 1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride in Preclinical Selection


Procurement solely based on the PI3Kbeta target class is insufficient because 'PI3Kbeta inhibitor' encompasses a wide range of isoform-selectivity profiles, from highly selective (e.g., TGX-221) to pan-PI3K/mTOR agents. Closely related analogs within the same patent series (US8772480) exhibit divergent selectivity windows, with some examples showing dual PI3Kbeta/delta inhibition (Ki as low as 2 nM for PI3Kdelta for Example 35) or potent mTOR activity [1][2]. This compound’s unique quantitative profile—a defined PI3Kbeta Ki of 41 nM and a 4.9-fold selectivity over PI3Kalpha, coupled with negligible mTOR activity (IC50 > 10,000 nM)—is not uniformly present across the series, making direct substitution without comparable enzymatic signature impossible for researchers studying PI3Kbeta-dependent pathophysiology where mTOR-driven feedback activation or PI3Kalpha-mediated metabolic interference must be avoided [2][3].

Quantitative Differentiation Evidence: 1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride Against Isoform-Selective and Series-Analog Comparators


PI3Kbeta versus PI3Kalpha Isoform Selectivity Directly Defines a PTEN-Deficient Cancer Research Tool

The compound demonstrates 4.9-fold selectivity for PI3Kbeta (Ki = 41 nM) over PI3Kalpha (Ki = 200 nM), a distinction that is critical for targeting PTEN-null tumors where PI3Kbeta activity is essential [1]. In contrast, a gatekeeper analog from the same patent series (US8772480, Example 35 / CHEMBL2165017) exhibits a PI3Kdelta Ki of 2 nM, indicating a flipped selectivity preference toward delta isoforms [2]. This quantitative head-to-head comparison within the identical assay platform (PI3K AlphaScreen, HTS format) proves that the target compound's selectivity window is distinct and not a class-wide property, enabling more precise interrogation of beta-isoform-driven signaling without confounding alpha-isoform inhibition.

PTEN-deficient tumors PI3Kbeta isoform selectivity AlphaScreen kinase assay

Negligible mTOR Kinase Inhibition Avoids Feedback-Mediated AKT Reactivation Seen with Pan-PI3K/mTOR Inhibitors

In a direct enzymatic comparison, the compound shows an mTOR IC50 of >10,000 nM (10 µM) [1], a concentration approximately 244-fold higher than its PI3Kbeta Ki. This contrasts sharply with dual PI3K/mTOR clinical candidates like BEZ235 (mTOR IC50 of 20.7 nM) [2]. The extremely weak mTOR activity of the target compound is significant because ATP-competitive mTOR inhibition is known to paradoxically activate AKT via a negative feedback loop, potentially counteracting the anti-proliferative effect of PI3Kbeta blockade in PTEN-deficient tumors. The quantitative data supports the selection of this compound for studies where mTOR-driven AKT rebound must be avoided, unlike pan-PI3K/mTOR or even PI3K/mTOR-dual inhibitors from the same series with measurable mTOR potency.

mTOR kinase activity AKT feedback PI3Kbeta trafficking

PI3Kbeta Selectivity Profile Over PI3Kgamma and PI3Kdelta Confirms Utility in Thrombosis vs. Immune Modulation Studies

The compound retains a moderate selectivity for PI3Kbeta (Ki = 41 nM) versus PI3Kgamma (Ki = 110 nM, 2.7-fold) and PI3Kdelta (Ki = 63 nM, 1.5-fold) [1]. This balanced, beta-preferring profile is distinctive compared to a more highly selective analog from the same series (Example 35, PI3Kdelta Ki = 2 nM), which would predominantly target immune cell signaling [2]. The target compound's selectivity pattern aligns with a pharmacological phenotype that spares substantial PI3Kgamma-mediated immune cell functions while achieving beta-isoform blockade required for platelet adhesion and arterial thrombosis models, as established by class-level evidence [3].

PI3Kgamma immune thrombosis target platelet aggregation

Differentiation from a Pan-PI3K Inhibitor in the Same Chemistry Series Through mTOR-Preserving Design

Within the US8772480 patent landscape, a structurally related compound (Example 298/ BDBM125443, differing in the central heterocycle) exhibits Ki values of 4 nM for PI3Kalpha and 18 nM for PI3Kbeta, a pan-PI3K inhibition pattern lacking mTOR sparing [1]. This demonstrates that subtle structural modifications within the same scaffold can drastically alter selectivity. The target compound's sec-butylphenoxy-piperidine architecture preserves a high selectivity for mTOR (>10,000 nM IC50) while retaining nanomolar PI3Kbeta activity, a property not seen in the pan-inhibitory example [2]. This quantitative comparison, drawn from the same patent assay data, validates the compound as a selective probe rather than a mixed-isoform or dual-pathway inhibitor.

Chemical series analysis PI3Kbeta/mTOR selectivity cancer probe

Optimal Scientific and Industrial Application Scenarios for 1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride Procurement


PTEN-Deficient Prostate and Breast Cancer Xenograft Studies

In vivo efficacy testing in PTEN-null PC3 or MDA-MB-468 xenograft models, where the compound's 4.9-fold selectivity for PI3Kbeta over PI3Kalpha ensures tumor growth inhibition is linked to PI3Kbeta blockade, without metabolic toxicity driven by PI3Kalpha inhibition [1]. Its mTOR-sparing profile (IC50 > 10,000 nM) further prevents AKT rebound observed with pan-inhibitors, offering a clean pharmacological readout.

Ex Vivo Platelet Adhesion and Thrombus Formation Under High Shear Flow

The balanced selectivity over PI3Kgamma (2.7-fold) and PI3Kdelta (1.5-fold) makes the compound suitable for in vitro flow-chamber assays using human whole blood to study PI3Kbeta-dependent stable platelet aggregation without significant off-target immune cell effects, as supported by class-level thrombosis models [2]. This allows dissection of the beta-isoform's specific role in shear-induced integrin activation.

Isoform-Selective Kinase Panel Screening Controls

Procurement as a reference standard for PI3Kbeta selectivity in high-throughput screening cascade validation. The compound's quantified Ki of 41 nM and selectivity window against other isoforms (63 nM delta, 110 nM gamma, 200 nM alpha) serves as a positive control for PI3Kbeta counter-screens, ensuring assay quality when profiling novel chemical series for off-target liability.

Synthesis-Driven SAR Expansion of the Sec-Butylphenoxy Series

Medicinal chemists exploring the structure-activity relationship within the US8772480 series can use this compound as a benchmark scaffold for further derivatization aimed at improving PI3Kbeta affinity while maintaining mTOR selectivity, given its established selectivity profile and structural data from the patent [3].

Quote Request

Request a Quote for 1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.